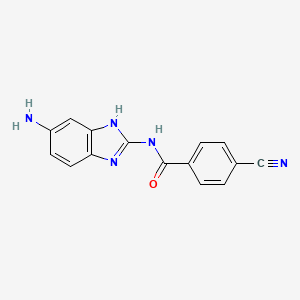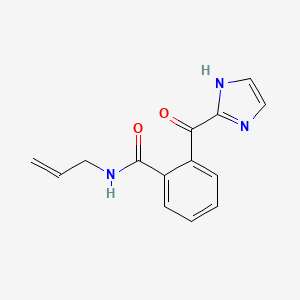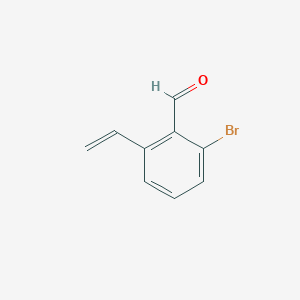![molecular formula C14H10IN3O2S B12950606 N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The presence of iodine and methoxy groups in the structure enhances its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 4-methoxypyridine-2-carboxylic acid with thioamide in the presence of iodine and a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(7-oxo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.
Reduction: Formation of N-(7-hydro-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, as a histamine H3 receptor antagonist, it blocks the receptor’s action, leading to increased release of neurotransmitters. The presence of the iodine atom enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxythiazolo[4,5-c]pyridin-2-yl)benzamide: Lacks the iodine atom, resulting in lower reactivity and biological activity.
N-(7-Iodo-4-methylthiazolo[4,5-c]pyridin-2-yl)benzamide: Contains a methyl group instead of a methoxy group, affecting its solubility and pharmacokinetics.
Uniqueness
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity, binding affinity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H10IN3O2S |
|---|---|
Peso molecular |
411.22 g/mol |
Nombre IUPAC |
N-(7-iodo-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H10IN3O2S/c1-20-13-10-11(9(15)7-16-13)21-14(17-10)18-12(19)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18,19) |
Clave InChI |
ZDUJSSOLWHUQHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)








![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)

